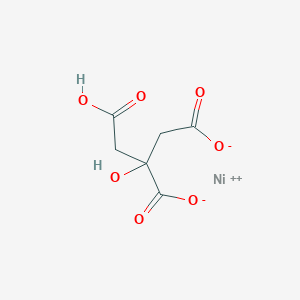

Nickel(2+) hydrogen citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nickel(2+) hydrogen citrate, also known as this compound, is a useful research compound. Its molecular formula is C6H6NiO7 and its molecular weight is 248.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis

Nickel(2+) hydrogen citrate serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate hydrogenation reactions makes it valuable in the production of fine chemicals and pharmaceuticals. Nickel compounds are known for their catalytic properties, which can enhance reaction rates and selectivity .

Biochemistry

In biochemistry, nickel ions play a crucial role as cofactors for various enzymes. This compound has been studied for its interaction with nickel-dependent enzymes, which are involved in critical biological processes, including nitrogen fixation and methane production .

Environmental Applications

This compound has potential applications in environmental remediation. Its ability to chelate heavy metals can be utilized to remove contaminants from wastewater, thereby mitigating environmental pollution .

Case Study 1: Catalytic Hydrogenation

A study demonstrated the effectiveness of nickel-based catalysts, including this compound, in the hydrogenation of unsaturated organic compounds. The results indicated significant improvements in yield and reaction time compared to traditional methods .

Case Study 2: Enzyme Activity

Research on nickel-dependent enzymes highlighted the role of this compound in enhancing enzyme activity. The study found that the presence of nickel ions improved the efficiency of specific metabolic pathways, particularly in microbial cultures used for bioremediation .

Data Tables

| Parameter | Value |

|---|---|

| Solubility | High (in acidic media) |

| Toxicity Level | Moderate |

| Heavy Metal Chelation Capacity | High |

Eigenschaften

CAS-Nummer |

18721-51-2 |

|---|---|

Molekularformel |

C6H6NiO7 |

Molekulargewicht |

248.8 g/mol |

IUPAC-Name |

2-(carboxymethyl)-2-hydroxybutanedioate;nickel(2+) |

InChI |

InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI-Schlüssel |

PVQDBEUVVVTFSY-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |

Kanonische SMILES |

[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |

Key on ui other cas no. |

18721-51-2 |

Piktogramme |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonyme |

nickel(2+) hydrogen citrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.